molecular formula C7H4BrF3O2S B1267817 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene CAS No. 312-20-9

1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene

Cat. No.: B1267817
CAS No.: 312-20-9
M. Wt: 289.07 g/mol
InChI Key: BRNFLBCPGQCBQQ-UHFFFAOYSA-N
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Description

1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene is an organobromine compound with the molecular formula C7H4BrF3O2S. It is characterized by the presence of a bromine atom and a trifluoromethylsulfonyl group attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene can be synthesized through several methods. One common approach involves the bromination of 4-[(trifluoromethyl)sulfonyl]benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzene derivatives.

    Oxidation: The trifluoromethylsulfonyl group can undergo oxidation reactions, resulting in the formation of sulfonic acids or sulfonates.

    Reduction: The compound can be reduced to form 4-[(trifluoromethyl)sulfonyl]benzene or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Reduced benzene derivatives.

Scientific Research Applications

1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene has diverse applications in scientific research, including:

    Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of novel drugs and therapeutic agents due to its ability to introduce trifluoromethylsulfonyl groups, which can enhance the biological activity and metabolic stability of drug candidates.

    Material Science: It is employed in the design and fabrication of advanced materials, such as polymers and liquid crystals, with unique electronic and optical properties.

    Chemical Biology: The compound is utilized in the study of biological systems and the development of chemical probes for investigating cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethylsulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing cellular processes and physiological responses.

Comparison with Similar Compounds

    1-Bromo-4-(trifluoromethyl)benzene: This compound lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    4-Bromo-1-(trifluoromethylsulfonyl)benzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    1-Bromo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoromethylsulfonyl group, resulting in different chemical properties and reactivity.

Uniqueness: 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene is unique due to the presence of both a bromine atom and a trifluoromethylsulfonyl group on the benzene ring. This combination imparts distinct chemical reactivity and versatility, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

1-bromo-4-(trifluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNFLBCPGQCBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306139
Record name 1-bromo-4-[(trifluoromethyl)sulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312-20-9
Record name 312-20-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-4-[(trifluoromethyl)sulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chromium trioxide (1.2 g, 11.7 mmol) was added to a solution of (4-bromophenyl)(trifluoromethyl)sulfane (1.5 g, 5.83 mmol), concentrated H2SO4 (6 mL), and H2O (10 mL). After stirring at rt for 2 h, the reaction mixture was poured into ice-water and extracted with EtOAc (3×60 mL). The combined organic layers were dried (MgSO4), concentrated, and purified by column chromatography on silica gel (EtOAc/petroleum ether=1:100) to give 960 mg of 1-bromo-4-((trifluoromethyl)sulfonyl)benzene as a white solid. 1H NMR (CDCl3, 400 MHz): δ 7.89 (d, 2H), 7.85-7.81 (m, 2H). 13C NMR (CDCl3, 100 MHz): δ 133.4, 132.8, 132.1, 130.4, 119.7 (q, J=320 Hz).
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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